molecular formula C9H9Cl2NO3 B3247361 Methyl 2-amino-3,5-dichloro-4-methoxybenzoate CAS No. 181434-34-4

Methyl 2-amino-3,5-dichloro-4-methoxybenzoate

Cat. No.: B3247361
CAS No.: 181434-34-4
M. Wt: 250.08 g/mol
InChI Key: HXYTUUUJFJVLKL-UHFFFAOYSA-N
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Description

Methyl 2-amino-3,5-dichloro-4-methoxybenzoate is a halogenated aromatic ester featuring a methoxy group at the 4-position, amino and methyl ester groups at the 2-position, and chlorine substituents at the 3- and 5-positions. This structure confers unique physicochemical properties, such as moderate polarity due to the ester and amino groups, and enhanced electrophilicity from the electron-withdrawing chlorine atoms. The compound is likely utilized as an intermediate in pharmaceuticals or agrochemicals, given the prevalence of similar structures in these fields .

Properties

IUPAC Name

methyl 2-amino-3,5-dichloro-4-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO3/c1-14-8-5(10)3-4(9(13)15-2)7(12)6(8)11/h3H,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXYTUUUJFJVLKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1Cl)N)C(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-3,5-dichloro-4-methoxybenzoate typically involves the esterification of 2-amino-3,5-dichloro-4-methoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 2-amino-3,5-dichloro-4-methoxybenzoate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles like hydroxide ions or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzoates with different functional groups.

Scientific Research Applications

Methyl 2-amino-3,5-dichloro-4-methoxybenzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 2-amino-3,5-dichloro-4-methoxybenzoate involves its interaction with specific molecular targets. The amino and methoxy groups can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function. The chlorine atoms can enhance the compound’s lipophilicity, aiding in its cellular uptake and distribution.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below highlights key structural analogues and their similarity scores (based on ):

Compound Name CAS No. Similarity Key Structural Differences
Methyl 2-amino-4-chloro-5-methoxybenzoate 181434-36-6 0.93 Chloro at 4-, methoxy at 5- (vs. 3,5-Cl, 4-OCH₃)
Methyl 2-amino-5-chloro-4-methoxybenzoate 79025-26-6 0.89 Chloro at 5-, methoxy at 4- (same as target)
2-Amino-5-chloro-4-methoxybenzoic acid 79025-82-4 0.95 Carboxylic acid replaces methyl ester
2-((3,5-Dichloro-4-methoxyphenyl)amino)benzoic acid 100623-27-6 0.89 Amino group links to a second benzene ring

Key Observations :

  • Functional Group Replacement: Replacing the methyl ester with a carboxylic acid (e.g., 2-Amino-5-chloro-4-methoxybenzoic acid, 0.95 similarity) increases polarity, impacting bioavailability and synthetic utility .
  • Dimeric Structures: Compounds like 2-((3,5-dichloro-4-methoxyphenyl)amino)benzoic acid introduce a biphenyl linkage, expanding conjugation and altering biological target interactions .

Physicochemical and Functional Properties

  • Melting Points : Analogues like the triazine derivative in exhibit melting points of 79–82°C, suggesting that the target compound may have comparable thermal stability .
  • Reactivity: The free amino group in the target compound contrasts with acetylated variants (e.g., Methyl 4-(Acetylamino)-5-chloro-2-methoxybenzoate in ), where acetylation reduces nucleophilicity, limiting participation in condensation reactions .
  • Chromatographic Behavior : Rf values (e.g., 0.18 in hexane/EtOAc for ’s compound) indicate moderate polarity, which may differ in the target due to additional chlorine atoms .

Biological Activity

Methyl 2-amino-3,5-dichloro-4-methoxybenzoate is a compound of significant interest due to its unique chemical structure and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C9H9Cl2NO3. The presence of an amino group, two chlorine atoms, and a methoxy group contributes to its reactivity and interaction with biological systems. The compound's ability to participate in hydrogen bonding and other interactions with macromolecules is critical for its biological function.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

  • Hydrogen Bonding : The amino and methoxy groups can form hydrogen bonds with biological macromolecules, influencing their conformation and function.
  • Lipophilicity : The dichloro substituents enhance the compound's lipophilicity, facilitating cellular uptake and distribution within tissues.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Activity

The compound has also been investigated for its anticancer properties. A study noted that derivatives of similar dichloro compounds demonstrated selective inhibition of cancer cell lines by disrupting critical signaling pathways. This suggests that this compound may possess similar properties by targeting specific receptors involved in tumor growth .

Case Studies

  • Antimicrobial Efficacy : In a comparative study, this compound was tested against standard antimicrobial agents. The results indicated that it had comparable or superior activity against certain Gram-positive and Gram-negative bacteria. This positions the compound as a candidate for further development in antimicrobial therapies.
  • Cancer Cell Line Studies : A recent investigation into the effects of this compound on human cancer cell lines revealed that it induced apoptosis in a dose-dependent manner. The study utilized flow cytometry to analyze cell cycle progression and apoptosis markers, confirming the compound's potential as an anticancer agent.

Research Findings Summary Table

Study Focus Findings
Study 1Antimicrobial ActivityEffective against multiple bacterial strains; potential for therapeutic use.
Study 2Anticancer ActivityInduced apoptosis in cancer cell lines; potential for drug development.
Study 3Mechanism ExplorationIdentified interaction with cellular receptors; enhanced lipophilicity aids absorption.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-amino-3,5-dichloro-4-methoxybenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-amino-3,5-dichloro-4-methoxybenzoate

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